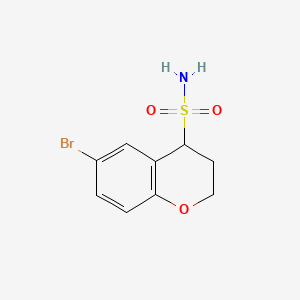![molecular formula C16H17NO4 B6604810 rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2137738-43-1](/img/structure/B6604810.png)
rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxylate" is an intricate chemical entity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes condensation reactions, cyclization, and esterification. Precise reaction conditions, such as temperature control, pH levels, and solvent selection, are critical to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve automated processes to ensure consistency and efficiency. Techniques such as continuous flow chemistry can be employed to enhance scalability and reduce production times. Industrial methods are optimized to minimize waste and maximize product yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including but not limited to:
Oxidation: Where it may form more oxidized derivatives.
Reduction: Which can convert it to more reduced forms.
Substitution: Where functional groups can be exchanged for other groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions often include precise temperature control and solvent use to achieve the desired transformations.
Major Products Formed
The major products of these reactions depend on the type of reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its potential as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable tool in synthetic organic chemistry.
Biology
Biologically, it can be used in studies related to enzyme interactions and protein binding due to its specific structural features. Researchers are investigating its potential in biochemical assays and molecular biology.
Medicine
In the medical field, the compound is being explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, the compound may have applications in the synthesis of specialty chemicals, materials science, and as a building block for more complex industrial products.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes, altering their activity, or interact with receptors, triggering biological responses. The exact pathways involved vary depending on the specific application and biological system .
Comparison with Similar Compounds
When compared with similar compounds, rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate stands out due to its unique bicyclic structure and functional groups. Other compounds with similar structures might not possess the same reactivity or biological activity, highlighting its uniqueness.
List of Similar Compounds
Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate
Benzyl 3-azabicyclo[3.2.0]heptane-6-carboxylate
3-Benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane
These compounds share some structural features but differ in their reactivity and applications.
Properties
IUPAC Name |
methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(15(20)21-2)8-11-12(16)14(19)17(13(11)18)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBPNLBFAMMYCH-WQGACYEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)


![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
